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molecular formula C18H16O2 B6644974 2-Methoxy-6-(3-methoxyphenyl)naphthalene

2-Methoxy-6-(3-methoxyphenyl)naphthalene

Cat. No. B6644974
M. Wt: 264.3 g/mol
InChI Key: XXDSJAMLQLDCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546392B2

Procedure details

The compound is prepared by reaction of 2-methoxy-6-(3-methoxyphenyl)-naphthalene (51 mg, 0.19 mmol, 1 eq) with boron tribromide (0.6 ml, 0.60 mmol, 3 eq) according to method G. Purification by column chromatography with dichloromethane/methanol 98/2 as the eluent yields the desired product in a yield of 52%, 23 mg.
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([O:19]C)[CH:14]=3)[CH:9]=2)[CH:4]=1.B(Br)(Br)Br>>[OH:19][C:15]1[CH:14]=[C:13]([C:8]2[CH:9]=[C:10]3[C:5](=[CH:6][CH:7]=2)[CH:4]=[C:3]([OH:2])[CH:12]=[CH:11]3)[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
51 mg
Type
reactant
Smiles
COC1=CC2=CC=C(C=C2C=C1)C1=CC(=CC=C1)OC
Name
Quantity
0.6 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by column chromatography with dichloromethane/methanol 98/2 as the eluent

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C=1C=C2C=CC(=CC2=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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